molecular formula C17H23N3O3 B2577417 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361727-98-0

1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Número de catálogo B2577417
Número CAS: 2361727-98-0
Peso molecular: 317.389
Clave InChI: KSFPZEPGPWNMME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). It is a highly selective and potent inhibitor of mutated forms of EGFR, such as T790M, which are resistant to first-generation TKIs like gefitinib and erlotinib.

Mecanismo De Acción

AZD-9291 selectively binds to mutated forms of 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one, such as T790M, and inhibits the downstream signaling pathways that promote cancer cell growth and survival. This leads to apoptosis (programmed cell death) of cancer cells and tumor regression.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and tissue penetration. It has a half-life of approximately 25 hours and is metabolized by the liver. AZD-9291 has also been shown to have minimal off-target effects, which reduces the risk of toxicity and adverse drug reactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using AZD-9291 in lab experiments is its high selectivity and potency against mutated forms of 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one, which allows for more accurate and specific targeting of cancer cells. However, one limitation is that it may not be effective against 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one wild-type NSCLC, which accounts for approximately 40% of cases.

Direcciones Futuras

For research on AZD-9291 include studying its efficacy and safety in combination with other therapies, such as immunotherapy and radiotherapy, to improve treatment outcomes. Additionally, further research is needed to investigate the potential of AZD-9291 in treating other 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one-mutant cancers, such as breast and colorectal cancer. Finally, research on the development of resistance to AZD-9291 and strategies to overcome this resistance is also an important area of future study.

Métodos De Síntesis

AZD-9291 is synthesized through a multistep process involving key intermediates such as 4-(1,3-Oxazol-2-yl)piperidine-1-carboxylic acid and 4-(4-(Dimethylamino)piperidin-1-yl)-1-(4-fluorophenyl)-2-propen-1-one. The final step involves coupling of the two intermediates to form the target molecule.

Aplicaciones Científicas De Investigación

AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has shown promising results in treating patients with T790M-positive NSCLC, which accounts for approximately 60% of 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one-mutant NSCLC cases. AZD-9291 has also been studied in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.

Propiedades

IUPAC Name

1-[4-[4-(1,3-oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-2-15(21)19-8-5-14(6-9-19)17(22)20-10-3-13(4-11-20)16-18-7-12-23-16/h2,7,12-14H,1,3-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFPZEPGPWNMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C3=NC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(Oxazol-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.